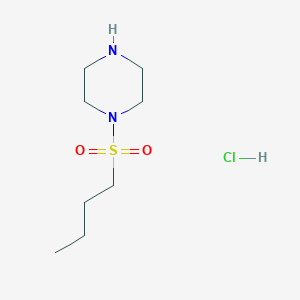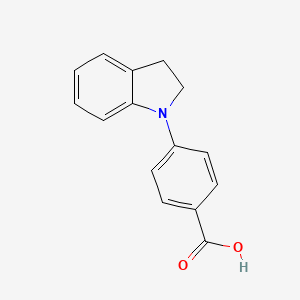![molecular formula C9H10Cl2N4 B11868238 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an isobutyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a chlorinated pyrimidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents, such as hydrogen peroxide, or reducing agents, such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for anticancer drug development.
Materials Science: Its unique structural properties make it a potential candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological studies to investigate the role of specific enzymes or pathways.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a bromine atom at position 3 instead of an isobutyl group.
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a phenyl group at position 1 instead of an isobutyl group.
Uniqueness
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a CDK2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C9H10Cl2N4 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
4,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H10Cl2N4/c1-5(2)4-15-8-6(3-12-15)7(10)13-9(11)14-8/h3,5H,4H2,1-2H3 |
Clé InChI |
SWFITZVQBOSLNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


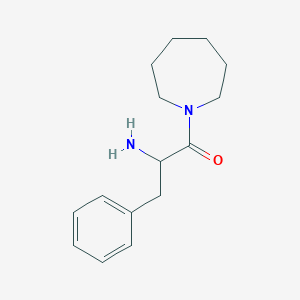

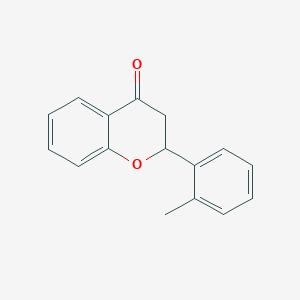
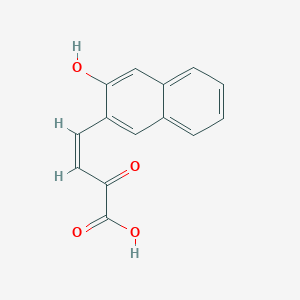

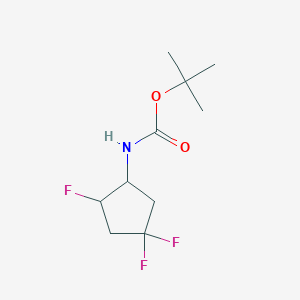
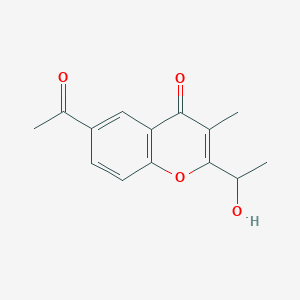
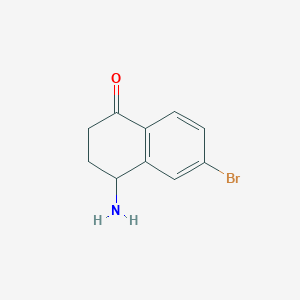
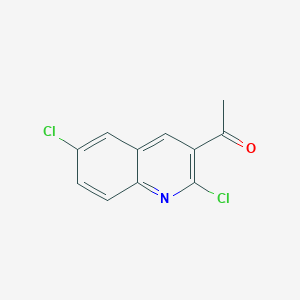
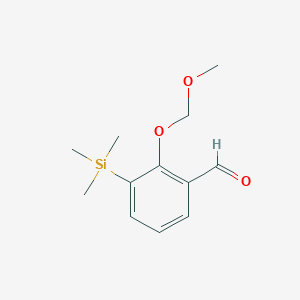

![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
